molecular formula C19H17N3O2S B2976541 N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide CAS No. 801226-58-4

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide

Cat. No.: B2976541
CAS No.: 801226-58-4
M. Wt: 351.42
InChI Key: MMECRCKHHDKMTF-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-(Pyrimidin-2-ylsulfanylmethyl)benzamide is a synthetic small molecule featuring a benzamide core structure with methoxyphenyl and pyrimidine-thioether substituents, representing a valuable chemical scaffold for pharmaceutical research and development. This compound belongs to a class of benzamide derivatives that have demonstrated significant potential in neurological research, particularly as novel anticonvulsant agents . The structural architecture incorporates a pyrimidin-2-ylsulfanylmethyl moiety at the 4-position of the benzamide ring, which may contribute to enhanced blood-brain barrier permeability and receptor binding affinity similar to related compounds described in pharmacological studies . The molecular design combines elements seen in various biologically active molecules, including a methoxyphenyl group that frequently appears in central nervous system-targeting compounds and a pyrimidine sulfanylmethyl fragment that may facilitate interactions with neurological targets . Research applications for this compound primarily focus on neuroscience, where structurally analogous molecules have shown promising anticonvulsant activity in experimental models including pentylenetetrazole (PTZ)-induced seizures and maximal electroshock seizure (MES) tests . The mechanism of action may involve multifactorial pathways including potential modulation of GABAergic systems, with molecular docking studies of related compounds suggesting interactions with GABA receptors (GABAAR), GABA transaminase (GABAAT), carbonic anhydrase II (CA II), NMDA receptors, and AMPA receptors . From a medicinal chemistry perspective, this compound represents an interesting scaffold for structure-activity relationship studies, particularly in optimizing anticonvulsant efficacy while minimizing neurotoxicity, as demonstrated by rotarod tests conducted with similar pyrimidine-containing molecules . Additional research applications may include investigation of its potential fungicidal properties, as certain N-benzamide derivatives featuring pyrimidine and pyridine heterocycles have shown activity against phytopathogenic fungi . Preclinical characterization of analogous compounds has revealed favorable ADMET properties including low toxicity profiles (Class IV according to acute toxicity classification) and minimal impact on behavioral responses in open field tests, suggesting good tolerability in experimental models . The compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols for chemical substances.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-17-6-3-2-5-16(17)22-18(23)15-9-7-14(8-10-15)13-25-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMECRCKHHDKMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide typically involves a multi-step process:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-(chloromethyl)benzoic acid with an amine derivative under basic conditions to form the benzamide linkage.

  • Introduction of the Pyrimidinylsulfanylmethyl Group: : The next step involves the introduction of the pyrimidinylsulfanylmethyl group. This can be done by reacting the benzamide intermediate with a pyrimidin-2-ylthiol in the presence of a suitable base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

  • Methoxylation: : Finally, the methoxy group is introduced by methylation of the phenolic hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives

Scientific Research Applications

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites on proteins, modulating their activity. The methoxyphenyl group can enhance lipophilicity, aiding in membrane permeability, while the pyrimidinylsulfanylmethyl group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights

  • 2-Methoxyphenyl Group : Common in dopamine receptor ligands (), this group enhances binding through hydrophobic and hydrogen-bonding interactions.
  • Pyrimidine vs. Benzimidazole : Pyrimidine-based compounds (Target, ) may exhibit stronger base-pairing interactions in nucleic acid targets, whereas benzimidazole derivatives () are more suited for protein-DNA interaction modulation.
  • Thioether Linkage : The sulfur atom in the target compound could reduce oxidative degradation compared to ether or ester linkages (), improving metabolic stability .

Research Findings and Data Gaps

  • Crystallographic Data : Analogs like N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () exhibit chair-conformation piperazine rings and intramolecular hydrogen bonds, which stabilize their 3D structures. Similar analysis is needed for the target compound .
  • Biological Activity: While the target compound’s pyrimidine-thioether motif is novel, its biological profile remains uncharacterized. Testing against viral proteases (e.g., HIV-1 Vif) or kinases (e.g., c-Met) is warranted, based on related compounds’ activities ().

Biological Activity

N-(2-methoxyphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring , a benzamide moiety , and a methoxyphenyl group . Its molecular formula is C15H16N4OSC_{15}H_{16}N_4OS, indicating a significant molecular weight and complexity that may influence its interactions in biological systems. The presence of functional groups such as thio, oxo, and amino substituents suggests diverse chemical reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Antimicrobial Activity : Studies have indicated potential antimicrobial effects, which could be beneficial in treating infections.
  • Neuroleptic Effects : Some benzamide derivatives are known for their neuroleptic activity, which may be relevant for psychiatric applications.

The mechanisms of action for this compound may involve:

  • Interaction with Nucleic Acids : The pyrimidine ring may facilitate interactions with DNA or RNA, potentially influencing gene expression or replication processes.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, impacting cellular signaling and function.
  • Receptor Binding : Similar compounds have demonstrated the ability to bind to specific receptors, which could mediate their biological effects.

Case Studies

  • Anticancer Activity : A study on structurally related compounds indicated that they inhibited the proliferation of cancer cells in vitro. For instance, derivatives with similar functional groups showed IC50 values in the micromolar range against breast cancer cell lines .
  • Antimicrobial Efficacy : Research demonstrated that benzamide derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as low as 32 µg/mL for some derivatives .
  • Neuroleptic Activity : In animal models, certain benzamide compounds were evaluated for their effects on apomorphine-induced stereotyped behavior. Compounds showed varying degrees of antistereotypic activity, with some being significantly more potent than established neuroleptics .

Data Table

Biological ActivityObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialMIC as low as 32 µg/mL
NeurolepticAntistereotypic activity

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